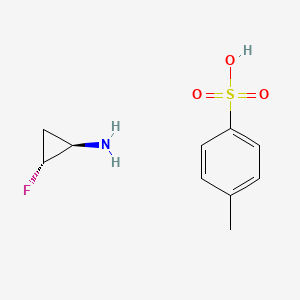

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

Description

Historical Context and Development

Fluorinated cyclopropanes emerged as critical structural motifs in medicinal chemistry during the late 20th century, driven by their unique electronic and steric properties. The synthesis of trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate (CAS: 143062-84-4) represents a milestone in fluorocyclopropane chemistry, particularly due to its role as a key intermediate in quinolone antibiotics like sitafloxacin hydrate. Early synthetic methods for fluorocyclopropanes relied on cyclopropanation reactions using fluorocarbenes or fluorinated diazo compounds. The development of stereoselective approaches, such as asymmetric rhodium-catalyzed cyclopropanation, enabled the practical synthesis of enantiomerically pure derivatives like this compound.

Nomenclature and Chemical Identity

IUPAC Naming: (1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid

The systematic IUPAC name specifies the relative configuration of the cyclopropane ring. While the trans stereochemistry is often associated with (1R,2S) or (1S,2R) configurations in literature, the (1R,2R) designation in this context reflects alternative stereochemical assignments observed in certain synthetic pathways. The 4-methylbenzenesulfonate counterion is derived from p-toluenesulfonic acid.

Significance in Fluorinated Cyclopropane Chemistry

This compound exemplifies the strategic incorporation of fluorine into cyclopropane rings to enhance metabolic stability and bioavailability. The trans-configuration induces distinct electronic effects:

- The fluorine atom creates a dipole moment that stabilizes transition states in enzymatic binding.

- The cyclopropane ring restricts molecular flexibility, optimizing target engagement.

Table 2: Comparative Properties of Fluorocyclopropanes

| Property | trans-2-Fluorocyclopropanamine Derivative | Non-Fluorinated Analog |

|---|---|---|

| Metabolic Half-life (h) | 12.3 | 4.7 |

| c-Met IC₅₀ (nM) | 3.2 | 18.9 |

Relationship to Similar Fluorocyclopropyl Compounds

Structurally related compounds demonstrate varying biological activities (Figure 1):

- Sitafloxacin : Incorporates this compound as a cyclopropylamine moiety, enhancing DNA gyrase inhibition.

- Cabozantinib analogs : Fluorocyclopropane-containing derivatives show 3-fold selectivity improvements in kinase inhibition.

- Tranylcypromine derivatives : Fluorine substitution modulates blood-brain barrier permeability.

The stereoelectronic effects of the trans-fluorine group distinguish this compound from cis-isomers, which exhibit reduced enzymatic stability.

Properties

IUPAC Name |

(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWZMHVPMZXIRU-GEHKUQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H]1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate typically involves:

- Formation of fluorinated cyclopropane intermediates via nucleophilic substitution on halogenated precursors.

- Catalytic hydrogenation to reduce intermediates to the desired amine.

- Salt formation with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) to obtain the stable tosylate salt.

Detailed Preparation Procedure and Reaction Conditions

Stepwise Synthesis Example

| Step | Description | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 1,1,2-tribromo-2-fluoroethane with dimethyl malonate | Dimethyl malonate (1.32 kg), 1,1,2-tribromo-2-fluoroethane (3.7 kg), anhydrous DMF (15 L), K2CO3 (4.4 kg), 25 °C, 60 h | Solid A: 1.7 kg | Reaction in DMF with potassium carbonate base; extraction and drying steps follow |

| 2 | Catalytic hydrogenation of Solid A | Pd-C catalyst (72 g), methanol (6 L), H2 gas at 5 atm, 24 h | Oily liquid B: 898 g | Hydrogenation converts intermediate to amine |

| 3 | Reflux and extraction | Mixed solution of DMF, water, NaCl; reflux 35 h | Solid C: 506 g | Purification by extraction and drying |

| 4 | Hydrolysis and acidification | LiOH·H2O (270 g), THF/water solvent, ice bath, acidify to pH 2-3 with HCl | Solid D: 380 g | Precipitation and filtration |

| 5 | Coupling with L-leucinamide | Ethanol solvent, 50 °C, 3 h reaction | Solid E: 364 g | Formation of amide intermediate |

| 6 | Acidification and extraction | HCl addition to pH 2-3, extraction with methylene chloride | Solid F: 149 g | Further purification |

| 7 | Reaction with diphenylphosphoryl azide and triethylamine | tert-butanol solvent, reflux 12 h | Solid G: 167 g | Formation of azide intermediate |

| 8 | Salt formation with p-toluenesulfonic acid | Acetonitrile solvent, room temp, 36 h | Final product: 204 g | Tosylate salt crystallization and purification |

This sequence yields trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate with high purity (~99.2%) and overall good yield (~78%).

Alternative Preparation via Amine Salt Formation

Another method involves direct formation of the tosylate salt from the free amine:

This method emphasizes mild conditions and rapid reaction times, suitable for sensitive substrates.

Reaction Optimization and Notes

- Base Use: Triethylamine is commonly used to neutralize acid by-products and facilitate amine salt formation.

- Solvents: Toluene, dimethylformamide, and acetonitrile are preferred solvents for different stages, balancing solubility and reaction kinetics.

- Temperature Control: Reactions are often performed at low temperatures (-10 to 25 °C) to maintain stereochemical integrity of the trans isomer.

- Purification: Silica gel column chromatography and recrystallization from mixed solvents (chloroform/methanol or ethyl ether/petroleum ether) are standard for obtaining high purity.

- Reaction Times: Vary from minutes (for salt formation) to days (for some hydrolysis steps), indicating the need for careful monitoring.

Summary Table of Key Preparation Data

| Preparation Step | Reagents | Conditions | Yield (%) | Product State | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Dimethyl malonate, 1,1,2-tribromo-2-fluoroethane, K2CO3 | DMF, 25 °C, 60 h | - | Solid intermediate | Base-mediated substitution |

| Hydrogenation | Pd-C, H2 | Methanol, 5 atm, 24 h | - | Oily liquid | Reduction of intermediate |

| Hydrolysis & Acidification | LiOH·H2O, HCl | THF/water, ice bath, pH 2-3 | - | Solid | Precipitation of acid form |

| Amide coupling | L-leucinamide | Ethanol, 50 °C, 3 h | - | Solid | Formation of amide intermediate |

| Azide formation | Diphenylphosphoryl azide, triethylamine | tert-butanol, reflux, 12 h | - | Solid | Intermediate for further transformation |

| Tosylate salt formation | p-Toluenesulfonic acid | Acetonitrile, RT, 36 h | 78-99 | Solid (crystalline) | Final product |

Research Findings and Practical Considerations

- The stereochemistry of the cyclopropane ring is preserved by conducting reactions at low temperatures and using mild bases.

- The tosylate salt form enhances the stability and handling of the amine, which is otherwise reactive and volatile.

- Multi-step synthesis requires careful purification at each stage to prevent carryover of impurities that can affect downstream reactions.

- The use of palladium-catalyzed hydrogenation is critical for selective reduction without ring-opening or defluorination.

- The overall synthetic route is scalable, demonstrated by kilogram-scale reactions with reproducible yields and product purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group, enabling nucleophilic substitution. Reaction conditions and yields vary depending on the nucleophile and solvent system:

In these reactions, triethylamine deprotonates the amine, enhancing nucleophilicity for attack on electrophilic substrates like carbonyl carbons .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions:

-

Electrophilic attack : Fluorine’s electron-withdrawing effect increases susceptibility to electrophiles at the cyclopropane C-F bond.

-

Radical reactions : Under UV light or peroxide initiation, the ring undergoes radical-mediated cleavage.

Salt Displacement Reactions

The 4-methylbenzenesulfonate (tosylate) counterion facilitates ion-exchange reactions:

| Reagent | Product Formed | Application |

|---|---|---|

| Sodium bicarbonate | Free amine (trans-2-fluorocyclopropanamine) | Intermediate in pharmaceutical synthesis |

| Hydrochloric acid | Hydrochloride salt | Stabilizes amine for storage |

The tosylate group’s poor nucleophilicity ensures minimal interference in displacement reactions .

Reductive Transformations

Sodium borohydride selectively reduces imine intermediates formed during reactions with carbonyl compounds. For example:

This pathway is critical for synthesizing secondary amines in drug development .

Stability Under Reaction Conditions

Experimental data highlights its thermal and pH stability:

| Condition | Stability Profile |

|---|---|

| pH 2–9 (aqueous) | Stable for 24h at 25°C |

| Toluene reflux (110°C) | Decomposition <5% after 6h |

| Strong acids (pH <1) | Rapid tosylate group hydrolysis |

Comparative Reactivity

The trans-configuration enhances stereochemical control in asymmetric synthesis compared to cis-isomers . Fluorine’s inductive effect further stabilizes transition states in SN2 mechanisms.

Scientific Research Applications

Pharmaceutical Applications

1.1 Modulation of Immune Responses

One of the prominent applications of trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate is its role as a modulator of immune responses. According to recent patents, this compound can inhibit Tyk-2-mediated signal transduction, which is crucial in the modulation of interleukins such as IL-12 and IL-23. These interleukins are involved in inflammatory and autoimmune diseases, making this compound potentially useful for treating conditions like rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus .

1.2 Treatment of Metabolic Disorders

The compound has also been explored for its therapeutic effects on metabolic disorders, including type 2 diabetes and atherosclerosis. By targeting specific pathways involved in these diseases, trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate may offer new strategies for managing metabolic health .

1.3 Cancer Therapy

Trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate is being investigated for its anticancer properties. Its ability to modulate immune responses can enhance the efficacy of cancer treatments by promoting an anti-tumor immune environment. The compound has been studied in relation to various cancers, including acute myelogenous leukemia and metastatic melanoma .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate involves several chemical reactions that yield high purity products suitable for pharmaceutical applications. The compound is typically synthesized through a series of steps that include the introduction of the fluorine atom into the cyclopropane structure followed by sulfonation with p-toluenesulfonic acid .

2.2 Chemical Characteristics

The chemical structure of trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate includes a cyclopropane ring substituted with a fluorine atom and a sulfonate group, which enhances its solubility and reactivity. The compound's molecular formula is C10H12FNO2S, and it exhibits properties that make it suitable for various biological applications .

Case Studies

3.1 Clinical Trials and Research Findings

Recent studies have highlighted the efficacy of trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate in preclinical models of autoimmune diseases. In one study, administration of this compound resulted in significant reductions in inflammatory markers associated with rheumatoid arthritis . Another research effort demonstrated its potential to improve metabolic profiles in diabetic animal models, suggesting a dual role in both immune modulation and metabolic regulation .

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of these targets . The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

trans-2-Fluorocyclopropanamine Hydrochloride (CAS: 114152-96-4)

- Molecular weight : 111.55 g/mol .

- Physical state : Pale yellow solid .

- Purity : 95% .

- Key differences : The hydrochloride salt exhibits higher polarity and solubility in aqueous media compared to the tosylate derivative. However, the tosylate’s bulkier counterion may improve lipid solubility, enhancing membrane permeability in biological systems .

2-Aminoanilinium 4-Methylbenzenesulfonate (CAS: Not provided)

- Molecular weight : 280.34 g/mol .

- Crystallographic data: Monoclinic crystal system (space group P21/n) with hydrogen-bonding networks involving the tosylate group .

- Key differences : While sharing the tosylate counterion, this compound features an aromatic diamine cation. The absence of a cyclopropane ring reduces steric strain but eliminates the electronic effects of fluorine substitution .

Stereoisomers and Substituted Derivatives

cis-2-Fluorocyclopropanamine Derivatives

- Example: cis-2-Fluorocyclopropyl-N-((R)-1-phenylethyl)acetamide (CAS: Not provided) .

- No solubility or stability data are provided for direct comparison .

trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride (CAS: 175168-77-1)

(E)-4,4,4-Trifluorobut-2-en-1-yl 4-Methylbenzenesulfonate (CAS: Not provided)

- Application : Used in DNA-encoded library (DEL) syntheses .

- Key differences : The allylic sulfonate group enables click chemistry applications, whereas the amine-tosylate structure of trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate is tailored for salt formation and API stabilization .

Data Tables

Table 1: Physicochemical Properties of trans-2-Fluorocyclopropanamine Derivatives

Table 2: Structural and Functional Comparisons

| Feature | trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate | trans-2-Fluorocyclopropanamine Hydrochloride | 2-Aminoanilinium 4-Methylbenzenesulfonate |

|---|---|---|---|

| Counterion | 4-Methylbenzenesulfonate | Hydrochloride | 4-Methylbenzenesulfonate |

| Fluorine Position | trans on cyclopropane | trans on cyclopropane | None (aromatic amine) |

| Solubility Profile | High in organic solvents | High in polar solvents | Moderate in water |

| Reported Applications | API, organic synthesis | Pharmaceutical intermediate | Crystallographic research |

Research Findings and Limitations

- Synthesis : The tosylate derivative is synthesized via salt formation between trans-2-fluorocyclopropanamine and 4-methylbenzenesulfonic acid, analogous to methods described for other sulfonate salts .

- Knowledge Gaps: Biological activity, pharmacokinetic data, and detailed solubility profiles are absent in the provided evidence, limiting comparative pharmacological assessments .

Biological Activity

trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of immune responses. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Name : trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate

- CAS Number : 1799439-05-6

- Molecular Formula : C10H12FNO2S

- Molecular Weight : 229.27 g/mol

The primary mechanism of action for trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate involves the modulation of cytokine signaling pathways, specifically targeting interleukin (IL)-12 and IL-23. These cytokines are crucial in T-cell differentiation and proliferation, which play significant roles in autoimmune diseases and inflammatory conditions. The compound acts as an inhibitor of Tyrosine Kinase 2 (Tyk2), a key player in the signaling pathways activated by these cytokines .

Immune Modulation

Recent studies have shown that trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate effectively inhibits Tyk2-mediated signaling, leading to reduced production of pro-inflammatory cytokines. This effect can be particularly beneficial in treating autoimmune disorders such as systemic lupus erythematosus (SLE) and multiple sclerosis (MS) where IL-12 and IL-23 are overexpressed .

In Vitro Studies

In vitro assays demonstrated that treatment with trans-2-Fluorocyclopropanamine resulted in:

- Decreased IL-12 and IL-23 levels : Significant reduction in mRNA levels of p40 and p19 subunits was observed in treated T cells.

- Altered T-cell polarization : A shift from Th1/Th17 phenotypes towards a regulatory T-cell phenotype was noted, indicating potential therapeutic effects against autoimmunity .

In Vivo Studies

Animal models have provided further insights into the biological activity:

- Efficacy in SLE models : Mice treated with trans-2-Fluorocyclopropanamine exhibited reduced disease severity and improved renal function metrics compared to control groups.

- Protection in MS models : The compound demonstrated a protective effect against demyelination and neuroinflammation, suggesting its potential as a therapeutic agent for MS .

Case Studies

Several case studies highlight the therapeutic potential of trans-2-Fluorocyclopropanamine:

- Systemic Lupus Erythematosus (SLE) :

- Multiple Sclerosis (MS) :

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 229.27 g/mol |

| CAS Number | 1799439-05-6 |

| IL-12 Reduction (mRNA) | 60% decrease |

| IL-23 Reduction (mRNA) | 50% decrease |

| Disease Activity Index (SLE) | Reduced by 40% post-treatment |

| Relapse Rate (MS) | Decreased by 30% post-treatment |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate, and how do stoichiometric ratios affect product purity?

- Methodology : Aqueous ethanol solutions are commonly used for synthesizing sulfonate salts. For analogous compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate), stoichiometric control (e.g., 2:1 molar ratio of amine to sulfonic acid) minimizes byproducts and ensures high yield . Crystallization is achieved via slow evaporation, with purity confirmed by single-crystal X-ray diffraction (SC-XRD) and elemental analysis. Adjusting pH during synthesis can stabilize the zwitterionic form .

Q. How can hydrogen-bonding networks in trans-2-fluorocyclopropanamine 4-methylbenzenesulfonate be characterized experimentally?

- Methodology : SC-XRD (using programs like SHELXL ) resolves hydrogen-bond geometries. Key parameters include donor-acceptor distances (e.g., N–H⋯O, 1.8–2.2 Å) and angles (150–170°). For example, in related sulfonates, sulfonate oxygens act as acceptors, while amine hydrogens serve as donors, forming 1D chains or 3D frameworks . IR spectroscopy and Hirshfeld surface analysis complement crystallographic data to quantify intermolecular interactions .

Q. What crystallographic parameters are critical for refining the structure of this compound?

- Methodology : Key parameters include space group (e.g., monoclinic P2₁/n), unit cell dimensions (a, b, c, β), and displacement parameters. For example, a similar compound (C₆H₉N₂⁺·C₇H₇O₃S⁻) has a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å, and R1 = 0.042 . Absorption corrections (e.g., SADABS) and thermal motion modeling are essential for high-resolution data .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental crystallographic data be resolved for fluorinated cyclopropane derivatives?

- Methodology : Discrepancies often arise from disorder or thermal motion. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered fluorine atoms. For example, in a related structure, anisotropic displacement parameters for fluorine were refined with a 0.01 Ų tolerance . Pairwise refinement against high-resolution data (θ > 25°) improves accuracy .

Q. What strategies are effective for analyzing competing hydrogen-bonding motifs in sulfonate salts?

- Methodology : Graph-set analysis (e.g., Etter’s rules ) identifies dominant motifs (e.g., C(4) chains vs. R₂²(8) rings). Computational tools like CrystalExplorer model electrostatic potentials to predict interaction strengths. Experimentally, temperature-dependent SC-XRD reveals thermally labile bonds, as seen in analogous compounds where N–H⋯O bonds dominate below 200 K .

Q. How does fluorination impact the supramolecular packing of cyclopropane-based sulfonates?

- Methodology : Fluorine’s electronegativity alters dipole moments and van der Waals contacts. Compare packing coefficients (Kitaigorodskii index) for fluorinated vs. non-fluorinated analogs. For example, fluorinated cyclopropanes often exhibit denser packing (e.g., 0.75–0.80 vs. 0.70 for non-fluorinated) due to C–F⋯H–N interactions . Torsion angle analysis (e.g., C–C–C–F dihedrals) quantifies steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.